molecular formula C8H3BrF3NO B15292183 2-[Bromo(difluoro)methyl]-5-fluoro-1,3-benzoxazole

2-[Bromo(difluoro)methyl]-5-fluoro-1,3-benzoxazole

Cat. No.: B15292183
M. Wt: 266.01 g/mol
InChI Key: KRYXSXSBZXEPJZ-UHFFFAOYSA-N
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Description

2-[Bromo(difluoro)methyl]-5-fluoro-1,3-benzoxazole is a benzoxazole derivative of significant interest in advanced synthetic organic chemistry and pharmaceutical research. The core benzoxazole structure is a privileged scaffold in medicinal chemistry, known for its diverse biological activities . This particular compound is functionally versatile, primarily serving as a key synthetic intermediate. The presence of both a bromodifluoromethyl group at the 2-position and a fluorine atom at the 5-position on the benzoxazole ring makes it a valuable building block for constructing more complex molecules, particularly through cross-coupling reactions and nucleophilic substitutions . The bromodifluoromethyl group is a notable precursor for introducing the difluoromethylene (CF2) moiety, which is a critical structural element in agrochemical and pharmaceutical agent design due to its ability to influence a compound's metabolic stability, lipophilicity, and bioavailability. Researchers utilize this reagent in the synthesis of novel compounds for biological screening. Benzoxazole derivatives analogous to this compound have demonstrated a range of pharmacological properties in research settings, including anti-tubercular and anti-bacterial activities, as highlighted in studies of similar molecular frameworks . The compound has a molecular formula of C8H3BrF3NO and a molecular weight of 248.03 g·mol⁻¹ . Its physical properties include a density of approximately 1.761 g/cm³ and a boiling point of 200.1°C at 760 mmHg . It is classified as an irritant (Xi), and standard safety precautions should be followed, including the use of personal protective equipment and adequate ventilation . This product is intended For Research Use Only and is not classified as a drug, food additive, or approved for human or veterinary therapeutic use.

Properties

Molecular Formula

C8H3BrF3NO

Molecular Weight

266.01 g/mol

IUPAC Name

2-[bromo(difluoro)methyl]-5-fluoro-1,3-benzoxazole

InChI

InChI=1S/C8H3BrF3NO/c9-8(11,12)7-13-5-3-4(10)1-2-6(5)14-7/h1-3H

InChI Key

KRYXSXSBZXEPJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)N=C(O2)C(F)(F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bromo(difluoro)methyl]-5-fluoro-1,3-benzoxazole typically involves multiple steps. One common method starts with the preparation of the benzoxazole core, followed by the introduction of the bromo(difluoro)methyl group and the fluorine atom. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include steps such as halogenation, fluorination, and cyclization reactions, carried out under controlled conditions to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom on the difluoromethyl group serves as a primary site for nucleophilic substitution. This reactivity is amplified by the electron-withdrawing effects of fluorine atoms, which polarize the C–Br bond. Key reactions include:

  • Halogen exchange with nucleophiles (e.g., iodide) under mild conditions, facilitated by polar aprotic solvents like DMSO or acetonitrile .

  • Cross-coupling reactions with organometallic reagents (e.g., Grignard reagents), enabling C–C bond formation .

Radical-Mediated Transformations

The compound participates in radical-generation pathways under visible-light irradiation. A dual catalytic system involving Bu4_4NI and NaHCO3_3 promotes halogen-bonding interactions, generating difluoroalkyl radicals for downstream functionalization :

  • Radical addition to alkenes or alkynes, forming fluorinated adducts.

  • Hydrogen-atom transfer (HAT) reactions with thiols or silanes, yielding reduced derivatives.

Representative Reaction Conditions :

ParameterValue
CatalystBu4_4NI (20 mol%)
BaseNaHCO3_3 (2 equiv)
SolventDMSO
Light Source427 nm LED
Temperature55°C
Yield Range45–78%

Electrochemical Reactivity

Electrochemical methods using iodine redox mediators enable oxidative cyclization and functionalization of the benzoxazole core :

  • Oxidative coupling with ortho-iminophenols forms extended benzoxazole derivatives.

  • Reductive elimination pathways are favored in hexafluoroisopropanol (HFIP), stabilizing high-valent iodine intermediates .

Key Mechanistic Steps :

  • Iodine(III) species generation via anodic oxidation.

  • Electrophilic activation of the benzoxazole ring.

  • Concerted reductive elimination to form C–O/C–N bonds.

Stability Under Oxidative/Reductive Conditions

The difluoromethyl group confers resistance to hydrolysis but remains susceptible to:

  • Oxidation : Selective conversion to carbonyl derivatives using strong oxidants (e.g., KMnO4_4) .

  • Reduction : Defluorination via catalytic hydrogenation (Pd/C, H2_2), yielding monofluorinated products .

Comparative Analysis of Reaction Pathways

Reaction TypeConditionsKey ProductYield (%)Source
Radical AdditionBu4_4NI, 427 nm LED, DMSOFluorinated alkane derivatives65–78
Oxidative CyclizationElectrochemical, HFIP, I2_2Extended benzoxazoles70–85
Nucleophilic SubstitutionNaI, CH3_3CN, 25°CIodo-difluoromethyl analogue45–60

Scientific Research Applications

2-[Bromo(difluoro)methyl]-5-fluoro-1,3-benzoxazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[Bromo(difluoro)methyl]-5-fluoro-1,3-benzoxazole involves its interaction with specific molecular targets. The presence of the bromo(difluoro)methyl group and the fluorine atom can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Steric Influence : The bulk of the bromo(difluoro)methyl group may hinder reactions at the 2-position relative to smaller substituents (e.g., methyl).
  • Ring System Differences : Compared to 5-bromo-2,2-difluoro-1,3-benzodioxole , the benzoxazole ring (oxygen and nitrogen) offers greater polarity and hydrogen-bonding capacity than the benzodioxole (two oxygen atoms), impacting solubility and biological interactions.

Physicochemical Properties

  • Melting Points: Halogenated benzoxazoles generally exhibit higher melting points than non-halogenated analogs due to increased molecular symmetry and intermolecular halogen bonding. For example, 5-bromo-2-methyl-1,3-benzoxazole has a reported melting point of ~120–125°C .
  • Solubility : Fluorine and bromine atoms reduce water solubility but enhance lipid membrane permeability, a trait exploited in drug design .

Biological Activity

2-[Bromo(difluoro)methyl]-5-fluoro-1,3-benzoxazole is a halogenated derivative of benzoxazole, a class of compounds known for their diverse biological activities. The unique structure of this compound, characterized by the presence of bromine and fluorine atoms, significantly influences its reactivity and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C9_{9}H5_{5}BrF2_{2}N2_{2}O
  • Molecular Weight : Approximately 218.06 g/mol
  • Structural Features : The compound features a fused benzene and oxazole ring with a bromine atom at the second position and a fluorine atom at the fifth position.

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential as an antimicrobial, anticancer, and antiparasitic agent.

Antimicrobial Activity

Research has shown that benzoxazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The presence of fluorine enhances the antibacterial activity compared to other halogens like chlorine .

Anticancer Properties

Benzoxazole derivatives have been investigated for their anticancer effects. Studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of specific cancer-related enzymes .

Compound NameIC50_{50} (µM)Cancer Cell LineMechanism of Action
This compoundTBDMCF-7 (breast cancer)Induction of apoptosis
5-Fluoro-2-methylbenzothiazole15.63MCF-7Caspase activation

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic properties. In murine models, similar benzoxazole derivatives have shown promising results against Trypanosoma brucei, the causative agent of human African trypanosomiasis. These studies suggest that modifications in the benzoxazole structure can lead to enhanced efficacy against parasitic infections .

Case Studies

  • Antitumor Activity : A study involving derivatives of benzoxazole demonstrated that modifications at specific positions on the benzene ring significantly affected their cytotoxicity against various cancer cell lines. Compounds with electron-donating groups exhibited higher activity than those with electron-withdrawing groups .
  • Antibacterial Efficacy : A series of studies highlighted that introducing fluorine atoms into benzoxazole derivatives improved their antibacterial properties. For example, compounds with di-fluorinated substituents showed higher activity against tested bacterial strains compared to their non-fluorinated counterparts .

Q & A

Basic Research Question

  • ¹H/¹³C NMR :
    • Aromatic protons in the benzoxazole ring appear as doublets (δ 7.0–8.0 ppm) due to fluorine coupling .
    • The bromo(difluoro)methyl group shows distinct ¹⁹F NMR signals at δ -110 to -120 ppm (quartet splitting) .
  • Mass spectrometry (HRMS) : Look for molecular ion peaks at m/z corresponding to C₈H₄BrF₃NO (exact mass ~282.93).
  • IR spectroscopy : Stretching vibrations for C-F (1100–1200 cm⁻¹) and C-Br (500–600 cm⁻¹) bonds confirm functional groups.

How can researchers mitigate competing side reactions during the introduction of the bromo(difluoro)methyl group onto the benzoxazole scaffold?

Advanced Research Question
Competing halogen exchange or over-fluorination can occur. Mitigation strategies include:

  • Controlled reagent addition : Slow addition of bromodifluoromethylating agents to avoid exothermic side reactions .
  • Protective groups : Temporarily block reactive sites (e.g., using trimethylsilyl groups) to direct regioselectivity .
  • Low-temperature monitoring : Use in-situ techniques like FTIR or Raman spectroscopy to track intermediate formation .
  • Solvent screening : Non-polar solvents (e.g., hexane) reduce nucleophilic substitution by-products .

What strategies are recommended for elucidating the structure-activity relationships (SAR) of this compound in antimicrobial assays?

Advanced Research Question

  • Analog synthesis : Prepare derivatives with variations in the bromo(difluoro)methyl or fluorine substituents to assess electronic effects .
  • Bioisosteric replacement : Substitute the benzoxazole core with thiazole or oxadiazole rings to evaluate scaffold flexibility .
  • Computational modeling : Use DFT calculations to predict binding affinities toward microbial targets (e.g., enzymes involved in cell wall synthesis) .
  • In vitro testing : Conduct MIC assays against Gram-positive/negative bacteria and fungi, correlating substituent effects with activity .

What are the primary safety considerations when handling this compound, and what PPE is essential?

Basic Research Question

  • Toxicity : The compound is a suspected respiratory and skin irritant. Use fume hoods and avoid inhalation .
  • Reactivity : Brominated compounds may react violently with reducing agents. Store separately from NaBH₄ or LiAlH₄ .
  • PPE :
    • Nitrile gloves, lab coat, and safety goggles.
    • Respiratory protection (N95 mask) for powder handling .
  • Waste disposal : Neutralize with 10% NaOH solution before disposal in halogenated waste containers .

How do solvent polarity and temperature affect the stability of this compound during long-term storage?

Advanced Research Question

  • Solvent effects :

    SolventStability (6 months at 4°C)Degradation Products
    DMSO<80%Hydrolyzed oxazole
    Acetone>95%None detected
    Hexane>98%None detected
    Polar solvents like DMSO accelerate hydrolysis due to trace moisture .
  • Temperature : Storage at -20°C in anhydrous acetone or hexane preserves integrity (>95% purity) .

What computational methods can predict the reactivity of this compound in nucleophilic substitution reactions?

Advanced Research Question

  • DFT calculations : Model the electrophilicity of the bromo(difluoro)methyl group using Fukui indices to predict sites for nucleophilic attack .
  • Molecular dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., SN2 vs. radical mechanisms) .
  • QSPR models : Correlate Hammett σ values of substituents with reaction rates in cross-coupling reactions (e.g., Suzuki-Miyaura) .

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